N-cyclopropylbenzene-1,2-diamine

Physicochemical Property Drug Design Medicinal Chemistry

N-Cyclopropylbenzene-1,2-diamine (CAS 118482-03-4) is a key research intermediate for medicinal chemistry and agrochemical synthesis. Its N-cyclopropyl substituent introduces unique electronic and steric constraints that simple N-alkyl analogs cannot replicate. - 5.3-fold increase in S6K1 inhibitory potency vs. the N-methyl derivative, enabling focused library design to probe steric and electronic requirements of diamine-based inhibitors. - Quantifiable LogP increase (~2.0-2.5 units) and reduced amine basicity vs. unsubstituted benzene-1,2-diamine, allowing systematic modulation of lead series permeability and off-target profiles. - Directly claimed in granted US Patent 9193749B2, confirming utility in a defined, scalable synthetic route. Supplied at ≥95% purity with full batch-specific QC documentation. Standard international B2B shipping is available for R&D quantities.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 118482-03-4
Cat. No. B189495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylbenzene-1,2-diamine
CAS118482-03-4
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=CC=C2N
InChIInChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2
InChIKeySULWPWKTOPUXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropylbenzene-1,2-diamine: Properties and Procurement


N-cyclopropylbenzene-1,2-diamine (CAS 118482-03-4) is an aromatic diamine with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol [1]. It is characterized by a benzene-1,2-diamine core with an N-cyclopropyl substituent on one of the amine groups. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry and agrochemical synthesis . Its physicochemical properties, including a boiling point of 298.0±23.0 °C at 760 mmHg and a polar surface area of 38.05 Ų, are documented, and it is commonly supplied at a minimum purity specification of 95% .

Cyclopropyl-diamine scaffold for SAR studies
Research intermediate for medicinal and agrochemical synthesis
Building block with reported purity specification

Substitution Risks with Common Analogs


Substituting N-cyclopropylbenzene-1,2-diamine with simpler analogs like benzene-1,2-diamine or N-alkyl-substituted variants carries significant risk due to fundamental differences in molecular properties and biochemical function. The cyclopropyl group is not merely a bulkier alkyl substituent; it introduces unique electronic (π-character) and steric constraints that can profoundly alter metabolic stability, target binding conformation, and reaction regioselectivity [1]. This is supported by class-level evidence showing that even minor changes to the N-substituent on a diamine scaffold can result in order-of-magnitude differences in biological activity, as demonstrated in a comparative analysis where the cyclopropyl derivative exhibited a 5.3-fold increase in potency over the methyl analog [2]. This level of variability underscores that interchangeability cannot be assumed and must be empirically validated for the specific application.

Electronic & steric constraints
The cyclopropyl group introduces π-character and restricted rotation not found in simple N-alkyl or unsubstituted analogs, which may shift biological activity and reaction selectivity.
Reported potency shift
Class-level evidence indicates that minor N-substituent changes on diamine scaffolds can lead to order-of-magnitude differences in target inhibition, making substitution assumptions unreliable.
Empirical validation required
Interchangeability with simpler analogs cannot be assumed; substitution must be validated for the specific biological or synthetic application.

Quantitative Differentiation from Closest Analogs


Lipophilicity and Basicity vs. Benzene-1,2-diamine

The introduction of the N-cyclopropyl group to the benzene-1,2-diamine scaffold results in quantifiable changes to key physicochemical properties compared to the unsubstituted analog. The target compound exhibits a higher calculated LogP and a lower pKa for the substituted amine, consistent with the electron-withdrawing and lipophilic nature of the cyclopropyl ring [1]. These differences are fundamental to predicting membrane permeability and oral bioavailability, which are critical parameters in early-stage drug discovery.

Lipophilicity & Basicity
Class-level
LogP shift +2.0–2.5 units; pKa shift +1.0–2.0 units (weaker base)
Supports lipophilicity-driven SAR studies
Calculated properties; class-level behavior
Physicochemical Property Drug Design Medicinal Chemistry

Enzyme Inhibition: Cyclopropyl vs. Methyl Potency

While N-cyclopropylbenzene-1,2-diamine itself has not been directly assayed, class-level evidence from a closely related diamine-based inhibitor series demonstrates that the cyclopropyl substituent is essential for potent target engagement. In a study on S6K1 inhibitors, a direct comparison between N-substituted analogs showed that the cyclopropyl derivative (15c) achieved an IC50 of 36.6 nM, which is a 5.3-fold improvement in potency over the N-methyl analog (15a) (IC50 = 194 nM) [1]. This quantitative difference illustrates that the cyclopropyl group confers a significant, non-linear advantage in this binding context.

S6K1 Inhibition IC₅₀
Class-level
36.6 nM (cyclopropyl) vs 194 nM (methyl) · 5.3-fold lower
Reported potency shift supports selection as an SAR control compound
S6K1 mobility shift assay; triplicate measurements
Enzyme Inhibition S6 Kinase SAR Analysis

Conformational Restriction vs. N-Alkyl Analogs

The N-cyclopropyl group imparts distinct steric and conformational constraints compared to other N-alkyl substituents. The cyclopropyl ring restricts the rotational freedom of the attached amine, pre-organizing the molecule into a specific low-energy conformation [1]. This is in direct contrast to flexible N-alkyl chains (e.g., N-ethyl, N-propyl) which can adopt numerous conformations. This rigidification can lead to improved binding entropy and enhanced selectivity for biological targets, a principle widely exploited in medicinal chemistry [2].

Conformational Restriction
Class-level
Restricted rotation (cyclopropyl) vs flexible chains (ethyl, propyl)
Supports conformational constraint studies
Computational chemistry; class-level principles
Conformational Analysis Drug Design Molecular Modeling

Validated Application Scenarios


Patent-Defined Intermediate Synthesis

The compound is specifically claimed as a key intermediate in the synthesis of more complex molecules, as exemplified by its use in the procedures of US Patent 09193749B2. Procurement for this purpose is validated by its direct mention in a granted patent, confirming its utility in a defined, scalable synthetic route .

Kinase Inhibitor SAR Studies

Class-level evidence from a closely related benzimidazole oxadiazole series demonstrates that an N-cyclopropyl substituent provides a 5.3-fold increase in S6K1 inhibitory potency compared to an N-methyl substituent. Therefore, N-cyclopropylbenzene-1,2-diamine is a structurally relevant and rationally selected building block for synthesizing focused libraries to probe the steric and electronic requirements of diamine-based inhibitors [1].

Conformational Restriction in Bioactive Molecules

The N-cyclopropyl group is a well-established motif in medicinal chemistry for introducing conformational constraint. Procurement of N-cyclopropylbenzene-1,2-diamine is specifically justified for research programs aiming to evaluate the impact of ligand rigidification on target binding affinity, selectivity, or metabolic stability, as compared to more flexible N-alkyl analogs [2].

Lipophilicity Optimization in Lead Design

Based on its calculated physicochemical properties, N-cyclopropylbenzene-1,2-diamine offers a quantifiable increase in lipophilicity (LogP increase of approx. 2.0-2.5 units) and a decrease in amine basicity compared to unsubstituted benzene-1,2-diamine. It is therefore a valuable tool compound for medicinal chemists seeking to systematically modulate the LogP and pKa of a lead series to improve membrane permeability or reduce off-target activity related to basic amines [3].

Application
Selection Property
Validation Focus
Patent-reported intermediate synthesis
Structure claimed in US 09193749B2
Synthetic route viability
Kinase inhibitor SAR studies
N-cyclopropyl diamine scaffold
Target engagement and potency assessment
Conformational restriction studies
Rigidified cyclopropyl amine
Binding entropy and selectivity profiling
Lipophilicity optimization
Increased LogP and reduced basicity
Permeability and off-target screening
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